

Standard Operating Procedure for Cefaclor Stability Studies

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Compound of Interest

Compound Name: Cefaclor

Cat. No.: B15561055

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive standard operating procedure (SOP) for conducting stability studies of the cephalosporin antibiotic, **Cefaclor**. It outlines detailed protocols for forced degradation and long-term stability studies in accordance with ICH guidelines (Q1A R2).^{[1][2][3]} The objective is to establish the intrinsic stability of **Cefaclor**, identify potential degradation products, and define its shelf life and storage conditions. This SOP includes methodologies for stress testing, the development of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC), and clear guidelines for data presentation.

Introduction

Stability testing is a critical component of the drug development process, providing essential information on how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light.^{[2][4]} For **Cefaclor**, a β -lactam antibiotic, understanding its degradation pathways is crucial due to its susceptibility to hydrolysis of the β -lactam ring, which leads to a loss of antibacterial activity.

This SOP details the procedures for conducting forced degradation and long-term stability studies on **Cefaclor**. Forced degradation studies, or stress testing, are performed to identify the likely degradation products, which aids in establishing the degradation pathways and the

intrinsic stability of the molecule.[2] This information is instrumental in developing and validating a stability-indicating analytical method. Long-term stability studies are designed to establish the re-test period for the drug substance or the shelf life for the drug product under recommended storage conditions.[2][5]

Materials and Equipment

2.1 Materials:

- **Cefaclor** reference standard
- **Cefaclor** drug substance or drug product batches
- Hydrochloric acid (HCl), 0.1 N
- Sodium hydroxide (NaOH), 0.1 N
- Hydrogen peroxide (H₂O₂), 3%
- HPLC grade acetonitrile
- HPLC grade methanol
- Phosphate buffer
- Sodium pentanesulfonate
- Triethylamine
- Phosphoric acid
- HPLC grade water
- Syringe filters, 0.45 µm

2.2 Equipment:

- High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

- Analytical balance
- pH meter
- Stability chambers with controlled temperature and humidity
- Water bath or oven for thermal studies
- Photostability chamber
- Volumetric flasks, pipettes, and other standard laboratory glassware

Experimental Protocols

Protocol 1: Forced Degradation (Stress) Studies

Forced degradation studies are essential for developing and validating a stability-indicating method. The goal is to achieve 5-20% degradation of the drug substance.^[6]

3.1.1 Preparation of Stock Solution: Prepare a stock solution of **Cefaclor** at a concentration of 1 mg/mL in a suitable solvent (e.g., HPLC grade water or a water/methanol mixture).

3.1.2 Stress Conditions:

- Acid Hydrolysis:
 - To an aliquot of the **Cefaclor** stock solution, add 0.1 N HCl.
 - Incubate the solution at 60°C for a specified period (e.g., 2-4 hours).^[7]
 - After incubation, cool the solution to room temperature.
 - Neutralize the solution with an equivalent volume of 0.1 N NaOH.
 - Dilute to a final concentration suitable for HPLC analysis.
- Alkaline Hydrolysis:
 - To an aliquot of the **Cefaclor** stock solution, add 0.1 N NaOH.

- Maintain the solution at room temperature for a specified period (e.g., 30-60 minutes).
Cefaclor is highly susceptible to alkaline hydrolysis.[7]
- Neutralize the solution with an equivalent volume of 0.1 N HCl.
- Dilute to a final concentration suitable for HPLC analysis.
- Oxidative Degradation:
 - To an aliquot of the **Cefaclor** stock solution, add 3% H₂O₂.
 - Keep the solution at room temperature for a specified period (e.g., 2-6 hours).[7]
 - Dilute to a final concentration suitable for HPLC analysis.
- Thermal Degradation:
 - Expose solid **Cefaclor** powder to dry heat (e.g., 85°C) for a specified period (e.g., 24-48 hours).[7][8]
 - Dissolve the stressed solid sample in a suitable solvent.
 - Dilute to a final concentration suitable for HPLC analysis.
- Photolytic Degradation:
 - Expose a solution of **Cefaclor** to UV light in a photostability chamber.
 - Analyze the stressed sample at appropriate time intervals.
 - A control sample should be protected from light to differentiate between photolytic and thermal degradation.

3.1.3 Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

A validated HPLC method is required to separate **Cefaclor** from its degradation products.[9]

- Column: LiChrospher 100 RP-18 (250 x 4 mm, 5 µm particle size) or equivalent.[9]
- Mobile Phase: A mixture of 30 volumes of methanol and 70 volumes of an aqueous solution containing 1.0 g/L sodium pentanesulfonate and 10 mL/L triethylamine, adjusted to pH 2.5 with phosphoric acid.[9]
- Flow Rate: 1.2 mL/min.[9]
- Detection Wavelength: 220 nm or 265 nm.[7][10]
- Injection Volume: 20-50 µL.[9]
- Temperature: Ambient.

Method Validation: The HPLC method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Protocol 3: Long-Term and Accelerated Stability Studies

These studies are conducted on at least three primary batches of the drug substance or product in its proposed packaging.[5]

3.3.1 Storage Conditions (as per ICH Q1A):[2]

Study Type	Storage Condition	Minimum Duration
Long-Term	25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH	12 months
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 months
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 months

3.3.2 Testing Frequency:

- Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[11]

- Accelerated: 0, 3, and 6 months.^[5]
- Intermediate: 0, 3, and 6 months (and a final time point at the end of the study).

3.3.3 Parameters to be Tested: The stability protocol should include testing for attributes of the drug substance and product that are susceptible to change and are likely to influence quality, safety, and efficacy. These include:

- Appearance
- Assay of **Cefaclor**
- Degradation products/impurities
- Moisture content
- (For drug product) Dissolution, hardness, friability (for tablets), pH (for suspensions)

Data Presentation

Quantitative data should be summarized in clear and concise tables.

Table 1: Summary of Forced Degradation Studies

Stress Condition	Duration	% Assay of Cefaclor	% Total Impurities	Observations
0.1 N HCl	4 hours			
0.1 N NaOH	1 hour			
3% H ₂ O ₂	6 hours			
Thermal (85°C)	48 hours			
Photolytic	24 hours			

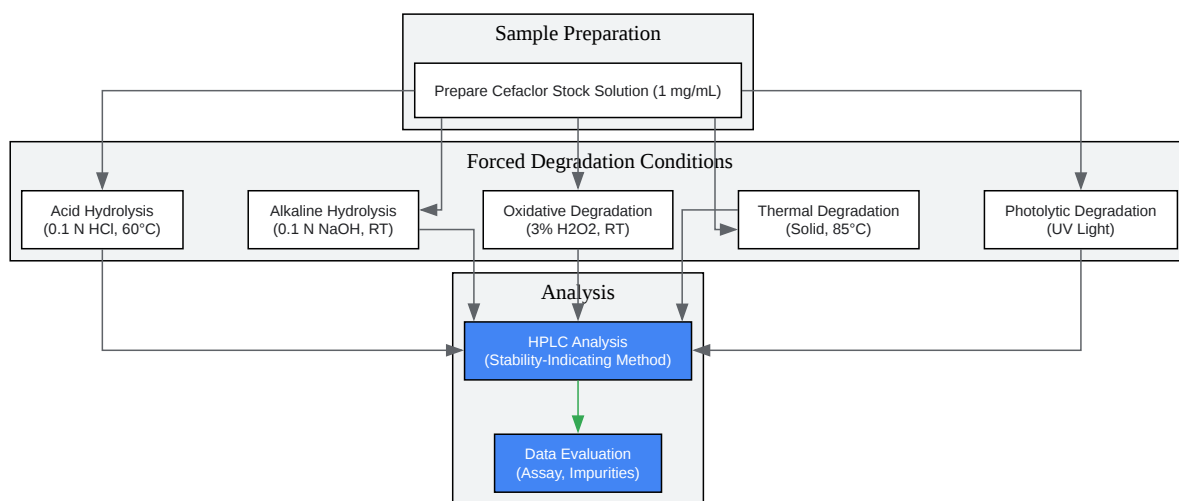
Table 2: Long-Term Stability Data (Example: 25°C/60%RH)

Time Point (Months)	Appearance	Assay (%)	Individual Impurity X (%)	Total Impurities (%)	Moisture (%)
0					
3					
6					
9					
12					

Table 3: Accelerated Stability Data (Example: 40°C/75%RH)

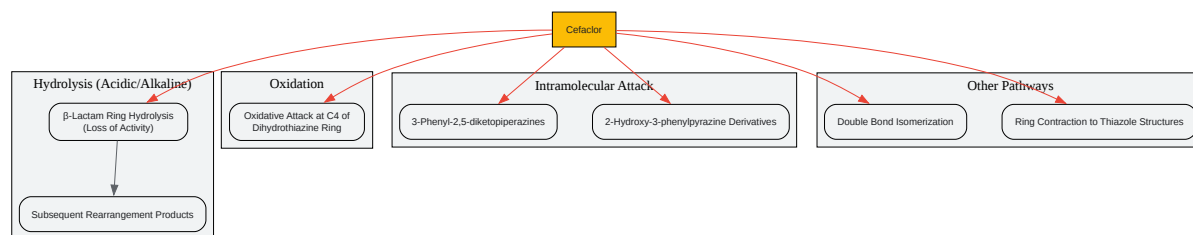
Time Point (Months)	Appearance	Assay (%)	Individual Impurity X (%)	Total Impurities (%)	Moisture (%)
0					
3					
6					

Visualizations



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Caption: Experimental workflow for **Cefaclor** forced degradation studies.



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Caption: Major degradation pathways of **Cefaclor**.^{[8][12]}

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